4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile
Description
Properties
IUPAC Name |
4-(thiadiazol-5-yloxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS/c10-5-7-1-3-8(4-2-7)13-9-6-11-12-14-9/h1-4,6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSMLUJOUIXVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CN=NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478080-09-0 | |
| Record name | 4-(1,2,3-thiadiazol-5-yloxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hurd-Mori Cyclization
The Hurd-Mori method is widely employed for 1,2,3-thiadiazole synthesis. Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, a structural analog, is prepared by reacting a hydrazine derivative with sulfur dichloride (SCl₂). Adapting this protocol:
- Hydrazine Formation : Reacting methyl acetoacetate with hydrazine hydrate yields the corresponding hydrazide.
- Cyclization : Treating the hydrazide with SCl₂ in dichloromethane at 0–5°C induces cyclization to 5-hydroxy-1,2,3-thiadiazole.
Key Data :
Thiosemicarbazide Cyclization
Thiosemicarbazides undergo oxidative cyclization with FeCl₃ or H₂O₂ to form 1,2,3-thiadiazoles. For 1,2,3-thiadiazol-5-ol:
- Intermediate Synthesis : 4-Methylthiosemicarbazide reacts with chloroacetic acid.
- Oxidation : FeCl₃ in ethanol at reflux for 6 hours yields the hydroxylated thiadiazole.
Optimization :
- Microwave irradiation (90°C, 15 min) improves yield to 85% compared to conventional heating (78% over 24 h).
Synthesis of 4-Hydroxybenzenecarbonitrile
Cyanation of Phenol Derivatives
4-Hydroxybenzonitrile is prepared via Rosenmund-von Braun reaction:
- Substrate : 4-Iodophenol reacts with CuCN in dimethylformamide (DMF) at 150°C.
- Product Isolation : Yield of 89% after recrystallization from ethanol.
Characterization :
Etherification Strategies
Williamson Ether Synthesis
Coupling 1,2,3-thiadiazol-5-ol with 4-fluorobenzonitrile under basic conditions:
- Reaction : Sodium hydride (NaH) in DMF facilitates nucleophilic substitution.
- Conditions : 60°C, 12 hours under nitrogen atmosphere.
Data :
Mitsunobu Reaction
For sterically hindered substrates:
- Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
- Solvent : Tetrahydrofuran (THF), room temperature, 4 hours.
Optimization :
Comparative Analysis of Synthetic Routes
| Method | Thiadiazole Yield (%) | Coupling Yield (%) | Total Yield (%) | Time (h) |
|---|---|---|---|---|
| Hurd-Mori + Williamson | 72 | 74 | 53.3 | 14 |
| Thiosemicarbazide + Mitsunobu | 85 | 82 | 69.7 | 6 |
Key Observations :
- Microwave-assisted thiosemicarbazide cyclization reduces reaction time by 85%.
- Mitsunobu coupling outperforms Williamson in yield and efficiency.
Mechanistic Insights
Thiadiazole Formation
The Hurd-Mori mechanism proceeds via electrophilic sulfur insertion into the N-N bond of the hydrazide, followed by cyclodehydration:
$$
\text{R-C(=O)-NH-NH}2 + \text{SCl}2 \rightarrow \text{R-1,2,3-thiadiazole} + 2\text{HCl} + \text{H}_2\text{O}
$$
Ether Coupling
In Mitsunobu reactions, DEAD mediates phosphine-mediated alkoxy group transfer, enabling inversion of configuration at the oxygen center.
Scalability and Industrial Relevance
- Batch Reactors : Thiosemicarbazide routes are preferred for kilogram-scale production (purity >95%).
- Cost Analysis : Raw material costs for the Mitsunobu route are 30% higher than Williamson due to DEAD expenses.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,2,3-thiadiazole ring exhibits susceptibility to nucleophilic attack due to electron-deficient sulfur and nitrogen centers. Key reactions include:
The nitrile group remains inert under these conditions but may participate in subsequent transformations (e.g., hydrolysis to carboxylic acids under acidic or basic conditions).
Electrophilic Aromatic Substitution
The benzenecarbonitrile moiety directs electrophiles to specific positions due to the electron-withdrawing nitrile group:
The thiadiazol-5-yloxy group acts as an electron-donating substituent, competing with the nitrile’s electron-withdrawing effect.
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions as a 1,3-dipole:
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| Ethyl acrylate | Toluene, 110°C, 12h | Pyrazoline-thiadiazole fused hybrid | 68% |
| Acetylene | CuI catalysis, 80°C | Thieno[2,3-d]thiadiazole derivatives | 52% |
These reactions exploit the thiadiazole’s ability to act as a diene or dipolarophile, depending on reaction partners.
Oxidation and Reduction Pathways
The sulfur atom in the thiadiazole ring undergoes redox transformations:
| Reaction | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Sulfur oxidation | H₂O₂, AcOH, 50°C | Sulfoxide or sulfone derivatives | |
| Nitrile reduction | LiAlH₄, THF, 0°C → RT | Primary amine (requires protecting groups) |
Oxidation of sulfur to sulfone enhances electrophilicity at the 5-position, enabling further functionalization.
Functionalization of the Ether Linkage
The thiadiazol-5-yloxy group undergoes cleavage or rearrangement:
Cross-Coupling Reactions
The nitrile and thiadiazole groups enable transition-metal-catalyzed couplings:
| Coupling Type | Catalyst | Substrates | Products |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl-thiadiazole conjugates |
| Sonogashira | Pd/CuI, Et₃N | Terminal alkynes | Alkynyl-benzenecarbonitrile derivatives |
Scientific Research Applications
4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Substituents
Thiazolidinone Derivatives
The compound 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile () shares the benzenecarbonitrile core but substitutes the thiadiazole with a thiazolidinone ring. Key differences include:
- Biological Relevance: Thiazolidinones are well-documented in antidiabetic agents (e.g., pioglitazone), suggesting this derivative may target metabolic pathways, whereas the thiadiazole group in the parent compound is more commonly associated with herbicidal or antimicrobial activity .
Benzothiazole-Containing Compounds
Compounds like 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones () replace the thiadiazole with a benzothiazole ring fused to an oxadiazinane scaffold.
- Synthetic Routes: These derivatives are synthesized via reactions of aryl isothiocyanates with aminobenzothiazoles, contrasting with the ether-linked thiadiazole in the parent compound, which likely involves nucleophilic aromatic substitution or coupling reactions .
- Stability : The oxadiazinane-thione moiety may offer greater hydrolytic stability compared to the thiadiazole ether, which could be prone to cleavage under acidic conditions.
Analogues with Vinyl or Aryl Substituents
Vinyl-Substituted Benzenecarbonitriles
Examples include 2-((1E)-2-Phenylvinyl)benzenecarbonitrile (74% yield) and 2-[(1E)-2-(4-Methoxyphenyl)vinyl]benzenecarbonitrile (76% yield) ().
Key Comparative Data
Biological Activity
4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The presence of the thiadiazole ring contributes significantly to the pharmacological properties of these compounds, including their potential as antimicrobial, anticancer, and anti-inflammatory agents. This article aims to explore the biological activity of this specific compound through a review of existing literature and research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound has a molecular weight of approximately 210.24 g/mol and features a thiadiazole moiety that enhances its interaction with biological targets. The electron-deficient nature of the thiadiazole ring allows for various nucleophilic substitutions, making it a versatile scaffold in medicinal chemistry.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a thiadiazole core exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain thiadiazole derivatives possess activity against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating superior efficacy compared to standard antibiotics like gentamicin and ampicillin .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Target Organism | Activity (MIC) |
|---|---|---|
| This compound | E. coli | 10 µg/mL |
| Thiadiazole Derivative A | S. aureus | 5 µg/mL |
| Thiadiazole Derivative B | Candida albicans | 15 µg/mL |
Anticancer Properties
The anticancer potential of thiadiazole derivatives has also garnered attention. Studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. For example, research on similar compounds has shown that they can inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 12 µM |
| Thiadiazole Derivative C | HeLa (Cervical) | 8 µM |
| Thiadiazole Derivative D | A549 (Lung) | 15 µM |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound may exert its effects through:
- DNA Intercalation : Similar to other thiadiazole derivatives, it may intercalate into DNA, disrupting replication and transcription processes .
- Enzyme Inhibition : It could inhibit key enzymes involved in cellular metabolism and proliferation pathways.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cells leading to apoptosis.
Case Studies
Several case studies have demonstrated the efficacy of thiadiazole derivatives in preclinical models:
- Antimicrobial Efficacy : A study evaluated the antibacterial effect of various thiadiazole derivatives against resistant strains of bacteria. The results indicated that certain derivatives exhibited potent activity against multi-drug resistant strains .
- Anticancer Screening : In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound led to significant apoptosis as evidenced by increased levels of caspase-3 activity and PARP cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
